Atractyloside potassium salt
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Overview
Description
Atractyloside potassium salt is a toxic diterpenoid glycoside that can be isolated from the fruits of Xanthium sibiricum. It is a powerful and specific inhibitor of mitochondrial ADP/ATP transport, which makes it a valuable tool in scientific research . The compound is known for its ability to inhibit chloride channels from mitochondrial membranes of rat heart .
Preparation Methods
Atractyloside potassium salt can be synthesized through various methods. One common method involves isolating the compound from the fruits of Xanthium sibiricum. The compound is then purified and converted into its potassium salt form . Industrial production methods typically involve large-scale extraction and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Atractyloside potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the structure of this compound.
Substitution: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atractyloside potassium salt has a wide range of scientific research applications, including:
Mechanism of Action
Atractyloside potassium salt exerts its effects by inhibiting the transfer of adenosine nucleotides through the mitochondrial membrane. This inhibition blocks oxidative phosphorylation, leading to a decrease in ATP production and ultimately causing cell death . The compound specifically targets the ADP/ATP translocase, a key protein involved in the exchange of ADP and ATP across the mitochondrial membrane .
Comparison with Similar Compounds
Atractyloside potassium salt is unique in its specific inhibition of mitochondrial ADP/ATP transport. Similar compounds include:
Bongkrekic acid: Another inhibitor of the ADP/ATP translocase, but with a different mechanism of action.
Carboxyatractyloside: A derivative of atractyloside with similar inhibitory properties but different chemical structure.
These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C30H44K2O16S2 |
---|---|
Molecular Weight |
803 g/mol |
IUPAC Name |
dipotassium;[2-[[(1R,4R,5R,7R,9R,10S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17-,18-,19-,20?,21+,23?,24?,25?,26+,28?,29-,30-;;/m1../s1 |
InChI Key |
IUCNQFHEWLYECJ-UAPRPQGYSA-L |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Isomeric SMILES |
CC(C)CC(=O)OC1C(C(C(OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45CC(CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Pictograms |
Acute Toxic |
Synonyms |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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